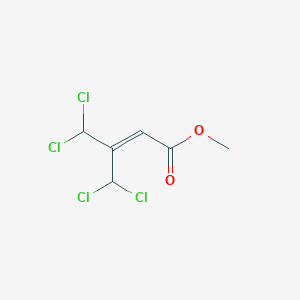
4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester is a chemical compound with the molecular formula C6H6Cl4O2 and a molecular weight of 251.92 g/mol . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a crotonic acid ester group. It is primarily used in research and industrial applications due to its reactivity and potential biological activity .
Preparation Methods
The synthesis of 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester typically involves the chlorination of crotonic acid derivatives. One common method includes the reaction of crotonic acid with thionyl chloride to form the corresponding acid chloride, followed by treatment with dichloromethane and a chlorinating agent such as phosphorus pentachloride . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and ester group allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor function . The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester can be compared with other chlorinated crotonic acid derivatives, such as:
4-Chloro-3-(chloromethyl)crotonic acid methyl ester: This compound has fewer chlorine atoms and may exhibit different reactivity and biological activity.
3,4-Dichlorocrotonic acid methyl ester:
Properties
IUPAC Name |
methyl 4,4-dichloro-3-(dichloromethyl)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl4O2/c1-12-4(11)2-3(5(7)8)6(9)10/h2,5-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXPQBGRAUIBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(Cl)Cl)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345077 |
Source


|
| Record name | 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97055-33-9 |
Source


|
| Record name | 4,4-Dichloro-3-(dichloromethyl)crotonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
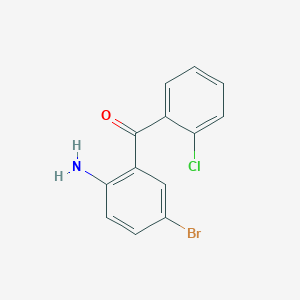
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)
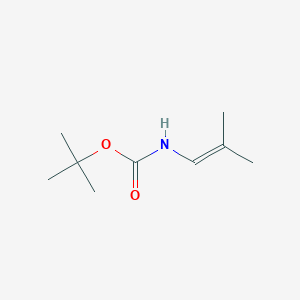
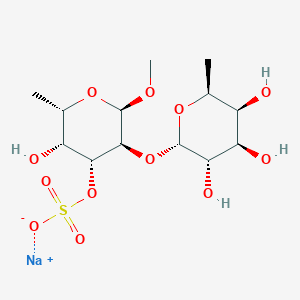
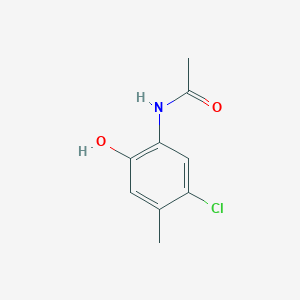

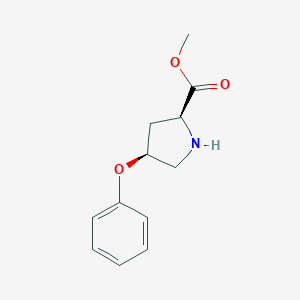


![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)




